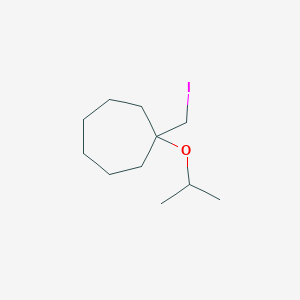

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane

Description

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane is a cycloheptane derivative functionalized with an iodomethyl (-CH₂I) and an isopropyloxy (-OCH(CH₃)₂) group at the 1-position. This compound combines the steric bulk of a seven-membered cycloalkane with the reactivity of an alkyl iodide and the ether functionality.

Properties

Molecular Formula |

C11H21IO |

|---|---|

Molecular Weight |

296.19 g/mol |

IUPAC Name |

1-(iodomethyl)-1-propan-2-yloxycycloheptane |

InChI |

InChI=1S/C11H21IO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9H2,1-2H3 |

InChI Key |

CDIRMZHREHPWNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(CCCCCC1)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane typically involves the following steps:

Formation of the Cycloheptane Ring: This can be achieved through various cyclization reactions, such as intramolecular alkylation or ring-closing metathesis.

Introduction of the Iodomethyl Group: This step often involves the halogenation of a methyl group attached to the cycloheptane ring using reagents like iodine and a suitable oxidizing agent.

Attachment of the Propan-2-yloxy Group: This can be done through an etherification reaction, where the cycloheptane ring is reacted with propan-2-ol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amine derivative, while oxidation could produce a ketone or aldehyde.

Scientific Research Applications

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane may have various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs with Cycloalkane Frameworks

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid ()

- Structure : Cyclobutane ring with isopropyloxy and carboxylic acid groups.

- Key Differences :

- Smaller ring (cyclobutane vs. cycloheptane) introduces higher ring strain, increasing reactivity.

- Carboxylic acid group adds acidity (absent in the target compound), enabling deprotonation or esterification.

- Implications : The cycloheptane ring in the target compound likely exhibits lower strain and greater conformational flexibility, reducing reactivity compared to cyclobutane derivatives.

Isopropylcyclopentane ()

- Structure : Cyclopentane with an isopropyl substituent.

- Key Differences :

- Lack of iodomethyl or ether groups limits direct functional comparison.

- Cyclopentane’s smaller ring size increases strain vs. cycloheptane.

- Physical Properties : Cycloheptane derivatives generally have lower melting points and higher boiling points than smaller rings due to reduced strain and increased molecular weight.

Halogenated Compounds

1-Iodohexane ()

- Structure : Linear alkyl iodide (C₆H₁₃I).

- Physical Properties :

- Key Differences :

- Linear vs. cyclic structure affects solubility and volatility.

- The iodomethyl group in the target compound may confer higher polarity due to proximity to the bulky cycloheptane ring.

Iodomethane ()

- Structure : Simplest alkyl iodide (CH₃I).

- Physical Properties :

- Reactivity : Iodomethane is highly reactive in SN2 reactions due to minimal steric hindrance. The target compound’s iodomethyl group, adjacent to a bulky cycloheptane, may exhibit slower substitution kinetics.

Ether-Functionalized Compounds

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid ()

- Ether Group Comparison : The isopropyloxy group in both compounds contributes steric bulk. However, the target compound lacks the electron-withdrawing carboxylic acid group, making its ether oxygen less polarized.

Prop-2-en-1-yl 5-cyclohexylpentanoate ()

- Structure : Allyl ester with a cyclohexyl group.

- Key Differences : The ester functionality introduces electrophilic character, unlike the target compound’s ether group.

Bicyclic and Heterocyclic Analogs

1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one ()

- Structure : Bicyclic system with iodomethyl and ketone groups.

- Key Differences: Nitrogen and ketone functionalities alter electronic properties vs. the target’s ether and hydrocarbon framework.

Biological Activity

1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cycloheptane ring substituted with an iodomethyl group and a propan-2-yloxy moiety. This configuration influences its reactivity and interaction with biological targets.

The biological activity of 1-(iodomethyl)-1-(propan-2-yloxy)cycloheptane is primarily attributed to its ability to act as a nucleophile in various chemical reactions. The iodomethyl group is particularly reactive, facilitating nucleophilic substitution reactions that can lead to the formation of biologically active derivatives.

Key Mechanisms:

- Nucleophilic Substitution : The iodomethyl group can be replaced by various nucleophiles, which may enhance or alter the biological properties of the resulting compounds.

- Oxidation and Reduction : The compound can undergo oxidation to introduce functional groups that may enhance its biological activity or solubility.

Biological Activity

Research indicates that 1-(iodomethyl)-1-(propan-2-yloxy)cycloheptane exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

To better understand the potential of 1-(iodomethyl)-1-(propan-2-yloxy)cycloheptane, it is useful to compare it with structurally similar compounds.

| Compound Name | Reactivity | Solubility | Biological Activity |

|---|---|---|---|

| 1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane | High | Moderate | Antimicrobial, Anti-inflammatory |

| 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane | Moderate | Moderate | Limited antimicrobial activity |

| 1-(Chloromethyl)-1-(propan-2-yloxy)cycloheptane | Low | High | Minimal biological activity |

Case Studies

Several studies have explored the biological activities of compounds related to 1-(iodomethyl)-1-(propan-2-yloxy)cycloheptane:

- Antimicrobial Screening : A study evaluated various derivatives for their ability to inhibit bacterial growth. Results indicated that certain modifications to the iodomethyl group significantly enhanced antimicrobial potency.

- Anti-inflammatory Pathway Modulation : Research conducted on inflammatory cell lines demonstrated that specific derivatives could reduce pro-inflammatory cytokine production, suggesting a mechanism through which these compounds exert anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.